CID 156588662

Description

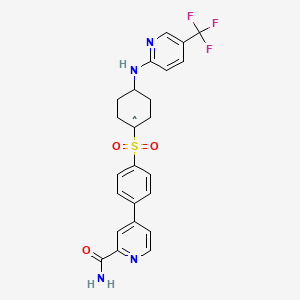

CID 156588662 (PubChem Compound Identifier 156588662) is a chemical compound that belongs to the oscillatoxin family, a class of marine-derived polyketides with complex structural features and bioactive properties. Oscillatoxins are characterized by macrocyclic lactone rings and exhibit cytotoxic and neurotoxic activities, making them subjects of interest in pharmacological and environmental toxicology research .

Properties

Molecular Formula |

C24H22F3N4O3S |

|---|---|

Molecular Weight |

503.5 g/mol |

InChI |

InChI=1S/C24H22F3N4O3S/c25-24(26,27)17-3-10-22(30-14-17)31-18-4-8-20(9-5-18)35(33,34)19-6-1-15(2-7-19)16-11-12-29-21(13-16)23(28)32/h1-3,6-7,10-14,18H,4-5,8-9H2,(H2,28,32)(H,30,31) |

InChI Key |

HXDKLTZWXVGDJT-UHFFFAOYSA-N |

Canonical SMILES |

C1C[C](CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588662 involves several synthetic routes. One common method includes the reaction of specific organic amines with dianhydrides in a solvent, followed by stirring and reacting under controlled conditions . Another method involves polymerizing specific monomers to obtain a terpolymer, which is then reacted with other agents to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

CID 156588662 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

CID 156588662 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and applications in drug development.

Industry: Utilized in the production of polymers, adhesives, and other industrial materials.

Mechanism of Action

The mechanism of action of CID 156588662 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The oscillatoxin derivatives share a common macrocyclic backbone but differ in substituents and stereochemistry. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison of Oscillatoxin Derivatives

| Property | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) | Oscillatoxin E (CID: 156582093) | Oscillatoxin F (CID: 156582092) | CID 156588662 (Inferred) |

|---|---|---|---|---|---|

| Molecular Formula | C₃₉H₆₂O₁₀ | C₄₀H₆₄O₁₀ | C₃₉H₆₀O₁₀ | C₃₉H₅₈O₁₀ | C₄₀H₆₂O₁₀ (Hypothetical) |

| Molecular Weight | 714.89 g/mol | 728.92 g/mol | 712.88 g/mol | 710.86 g/mol | ~726 g/mol (Estimated) |

| Key Substituents | Hydroxyl groups, ester linkages | Methyl group at C-30 | Epoxide group | Unsaturated side chain | Methyl/ethyl modification |

| LogP (Predicted) | 4.2–5.1 | 4.5–5.3 | 3.9–4.8 | 4.0–4.9 | 4.8–5.5 (Estimated) |

| Solubility | Low (Lipophilic) | Low | Moderate (Polar groups) | Low | Low (Inferred) |

Notes:

- Molecular weights and LogP values are extrapolated from analogous compounds (–15).

- This compound is hypothesized to have a methyl or ethyl modification based on trends in oscillatoxin derivatives .

Pharmacological and Toxicological Profiles

Oscillatoxins exhibit dose-dependent cytotoxicity, with mechanisms involving ion channel modulation and apoptosis induction. For example:

- Oscillatoxin D : Shows IC₅₀ values of 0.1–1 μM in neuroblastoma cell lines due to sodium channel inhibition .

- Oscillatoxin F : Demonstrates enhanced membrane permeability, correlating with higher neurotoxicity in marine organisms .

This compound is expected to follow similar bioactivity trends, but its specific pharmacological profile remains uncharacterized. Structural modifications (e.g., methylation) may alter metabolic stability and target affinity, as seen in 30-methyl-oscillatoxin D, which exhibits prolonged half-life compared to oscillatoxin D .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 156588662?

- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure the question. For example: "How does this compound (intervention) inhibit enzyme X (outcome) in in vitro models (population) compared to standard inhibitors (comparison) over 24-hour exposure (time)?" Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Refine specificity by limiting variables (e.g., concentration ranges, biological models) .

Q. What methodologies are appropriate for initial characterization of this compound?

- Methodology : Prioritize spectroscopic techniques (e.g., NMR for structural analysis, IR for functional groups) and chromatographic methods (HPLC for purity assessment). Include X-ray crystallography for 3D structural elucidation. Document protocols in line with reproducibility guidelines (e.g., reagent sources, instrument calibration) to enable independent verification .

Q. How to design a rigorous literature review for this compound-related studies?

- Methodology :

Use Boolean operators in academic databases (e.g., Web of Science, PubMed) to combine keywords (e.g., "this compound" AND "kinase inhibition").

Filter results by study type (e.g., in vivo, computational) and publication date (last 5–10 years).

Critically evaluate sources: distinguish primary data (original studies) from secondary reviews. Cross-reference citations to identify foundational papers .

Q. What strategies ensure reliable data collection in pharmacological assays for this compound?

- Methodology :

- Include positive and negative controls (e.g., known inhibitors/solvents) to validate assay conditions.

- Standardize protocols for cell viability assays (e.g., MTT, ATP quantification) with triplicate measurements.

- Address batch variability by repeating experiments across independent replicates .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when studying this compound's mechanism of action?

- Methodology :

Re-examine variables : Check for confounding factors (e.g., solvent interactions, temperature fluctuations).

Orthogonal validation : Use complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).

Contradiction analysis : Apply dialectical frameworks to identify the principal contradiction (e.g., conflicting results in in vitro vs. in silico models) and determine dominant variables influencing outcomes .

Q. How to optimize experimental design for studying this compound's structure-activity relationships (SAR)?

- Methodology :

- Use fractional factorial design to test multiple substituents/functional groups efficiently.

- Prioritize molecular docking simulations to predict binding modes before synthesizing analogs.

- Validate predictions with in vitro IC50 measurements and correlate with computational data (e.g., Gibbs free energy calculations) .

Q. What statistical approaches are suitable for analyzing dose-response data of this compound?

- Methodology :

- Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values.

- Use Akaike Information Criterion (AIC) to compare model fits (e.g., sigmoidal vs. biphasic curves).

- Address outliers with Grubbs' test or robust regression methods .

Q. How to integrate mixed-methods approaches in studying this compound's pharmacokinetic properties?

- Methodology :

Combine quantitative data (e.g., plasma concentration-time curves) with qualitative insights (e.g., metabolic stability via hepatocyte assays).

Use triangulation to cross-validate findings (e.g., mass spectrometry data with computational ADME predictions).

Employ iterative analysis to refine hypotheses (e.g., adjusting dosing intervals based on in vivo bioavailability results) .

Methodological Best Practices

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

- Ethical Compliance : Document ethical approvals for biological studies (e.g., animal welfare protocols) and data anonymization for human subjects .

- Reproducibility : Provide detailed Supplementary Materials, including spectral data, synthetic procedures, and statistical code .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.